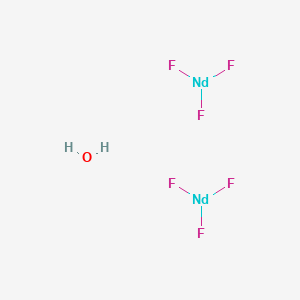
Neodymium fluoride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(III) fluoride is an inorganic chemical compound of neodymium and fluorine with the formula NdF3 . It is a purplish pink colored solid with a high melting point .
Synthesis Analysis
Neodymium(III) fluoride can be synthesized from aqueous neodymium nitrate via a reaction with hydrofluoric acid, from which it precipitates as a hydrate . The reaction is as follows: Nd(NO3)3(aq) + 3 HF → NdF3•½H2O + 3 HNO3 . Another method for producing neodymium fluoride from its oxide involves fluorinating the oxides of these metals . The most acceptable fluorinating agent is ammonium hydrofluoride .
Molecular Structure Analysis
Neodymium(III) fluoride forms compounds with N2H4, such as NdF3•3N2H4•3H2O which is a white hexagonal crystal, soluble in water, slightly soluble in methanol and ethanol .
Chemical Reactions Analysis
Various fluorine-containing compounds or elemental fluorine are usually used as fluorinating reagents . The thermodynamic and technological analysis of neodymium fluoride production processes has shown the most acceptable fluorinating agent is ammonium hydrofluoride .
Physical And Chemical Properties Analysis
Neodymium(III) fluoride is a vibrant pink/violet solid . It has a high melting point of 1,374 °C and a density of 6.5g/cm3 .
Safety And Hazards
Neodymium(III) fluoride causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, the recovery of neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge .
Propiedades
IUPAC Name |
trifluoroneodymium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWAEPCXMBQUJJ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Nd](F)F.F[Nd](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H2Nd2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium fluoride hemihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

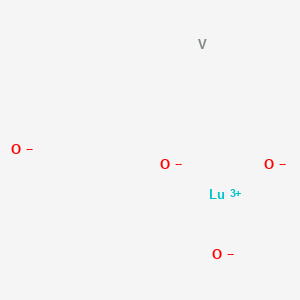


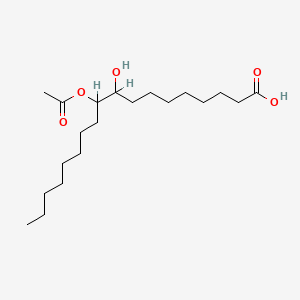
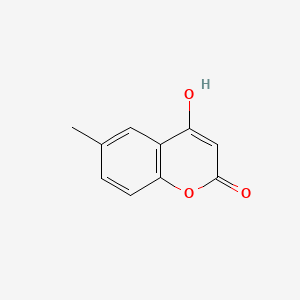
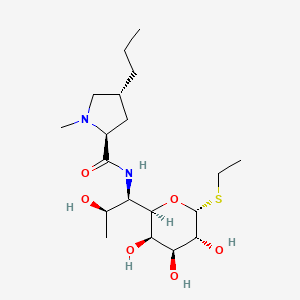
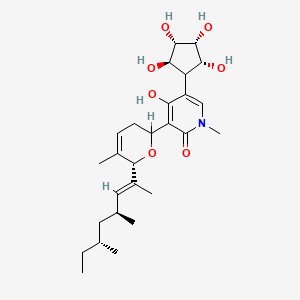
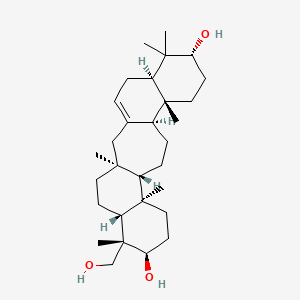
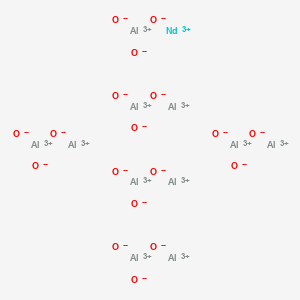
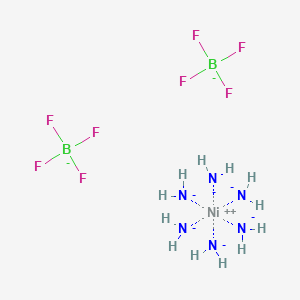
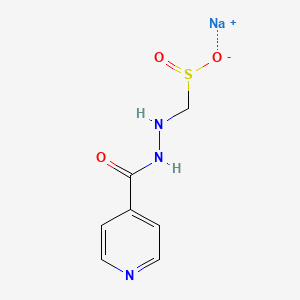
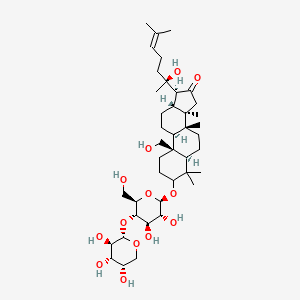
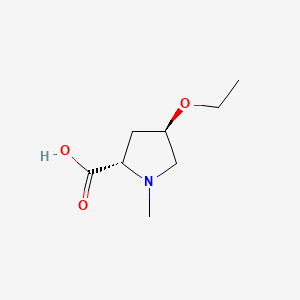
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)